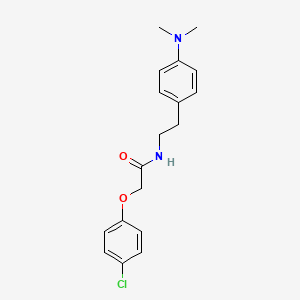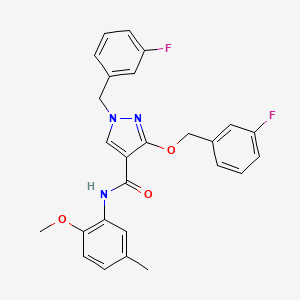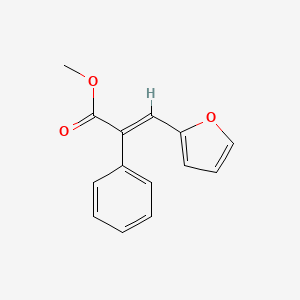![molecular formula C7H10FN3O3S B2644854 N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411264-80-5](/img/structure/B2644854.png)
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as COMPOUND X and is used in various studies due to its unique properties.
Mechanism of Action
The mechanism of action of COMPOUND X is related to its ability to inhibit the activity of enzymes. It works by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This inhibition is reversible and can be overcome by increasing the concentration of the substrate.
Biochemical and Physiological Effects:
COMPOUND X has various biochemical and physiological effects. It has been found to be effective in reducing the activity of carbonic anhydrase, which is important in the treatment of glaucoma. It has also been found to be effective in inhibiting the activity of acetylcholinesterase, which is important in the treatment of Alzheimer's disease. Additionally, COMPOUND X has been found to have antibacterial properties, making it effective in the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
COMPOUND X has various advantages and limitations for lab experiments. Its unique properties make it effective in various studies related to enzyme inhibition, protein modification, and drug discovery. However, it is important to note that COMPOUND X is a highly reactive compound and requires careful handling. Additionally, its synthesis method is complex and requires specialized equipment and expertise.
Future Directions
There are various future directions for the study of COMPOUND X. One potential direction is the development of new drugs based on its unique properties. Additionally, further studies are needed to better understand its mechanism of action and potential applications. Finally, there is a need for further research related to its safety and toxicity profile to ensure its safe use in scientific research.
Synthesis Methods
COMPOUND X is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole with methylsulfonyl chloride to produce 5-cyclopropyl-1,2,4-oxadiazol-3-ylmethyl methylsulfonate. This intermediate product is then treated with hydrogen fluoride to produce COMPOUND X.
Scientific Research Applications
COMPOUND X has various scientific research applications due to its unique properties. It is commonly used in studies related to enzyme inhibition, protein modification, and drug discovery. It has been found to be effective in inhibiting the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been used in studies related to the modification of proteins, which is important in the development of new drugs. Additionally, COMPOUND X has been found to be effective in drug discovery, particularly in the development of new antibiotics.
properties
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O3S/c1-11(15(8,12)13)4-6-9-7(14-10-6)5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFWFLMLORHKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC(=N1)C2CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)
![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)


![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)



![8-Bromodibenzo[b,d]furan-2-carbonitrile](/img/structure/B2644790.png)
![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644793.png)